

Application Notes and Protocols: Synthesis of Agrochemicals from 1-Phenyl-1H-pyrazole

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Compound of Interest

Compound Name: *benzene;1H-pyrazole*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of agrochemical compounds derived from the versatile 1-phenyl-1H-pyrazole scaffold. The protocols focus on the preparation of key intermediates and final products with fungicidal and insecticidal activities.

Introduction

The 1-phenyl-1H-pyrazole core is a privileged structure in the development of modern agrochemicals due to its metabolic stability and the ability of its derivatives to interact with various biological targets. This scaffold is central to a range of commercial pesticides, including insecticides like Fipronil and fungicides such as those based on pyrazole-4-carboxamide. These compounds play a crucial role in crop protection by offering high efficacy against a broad spectrum of pests and pathogens.^{[1][2]} The synthetic routes to these agrochemicals often involve the functionalization of the pyrazole ring, for which the Vilsmeier-Haack reaction is a key transformation, allowing for the introduction of functional groups at the 4-position of the pyrazole ring.^{[3][4][5]}

Synthesis of Key Agrochemical Intermediates

A critical step in the synthesis of many pyrazole-based agrochemicals is the formation of 1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate serves as a versatile building block for further elaboration into more complex active ingredients.

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an efficient method for the formylation of 1-phenyl-1H-pyrazole.^{[3][6]}

Reaction Scheme:



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Figure 1: Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole.

Experimental Protocol:

- In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF).
- Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.
- To this reagent, add a solution of 1-phenyl-1H-pyrazole in anhydrous DMF dropwise, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4 hours.^[3]
- Cool the reaction mixture and pour it onto crushed ice.
- Neutralize the solution with a saturated sodium bicarbonate solution.
- The precipitated solid is collected by filtration, washed with water, and dried.
- Recrystallize the crude product from ethanol to obtain pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

Compound	Starting Material	Reagents	Reaction Time	Temperature	Yield (%)	Reference
1-Phenyl-1H-pyrazole-4-carbaldehyde	1-Phenyl-1H-pyrazole	POCl ₃ , DMF	4 h	80-90 °C	Good	[3]

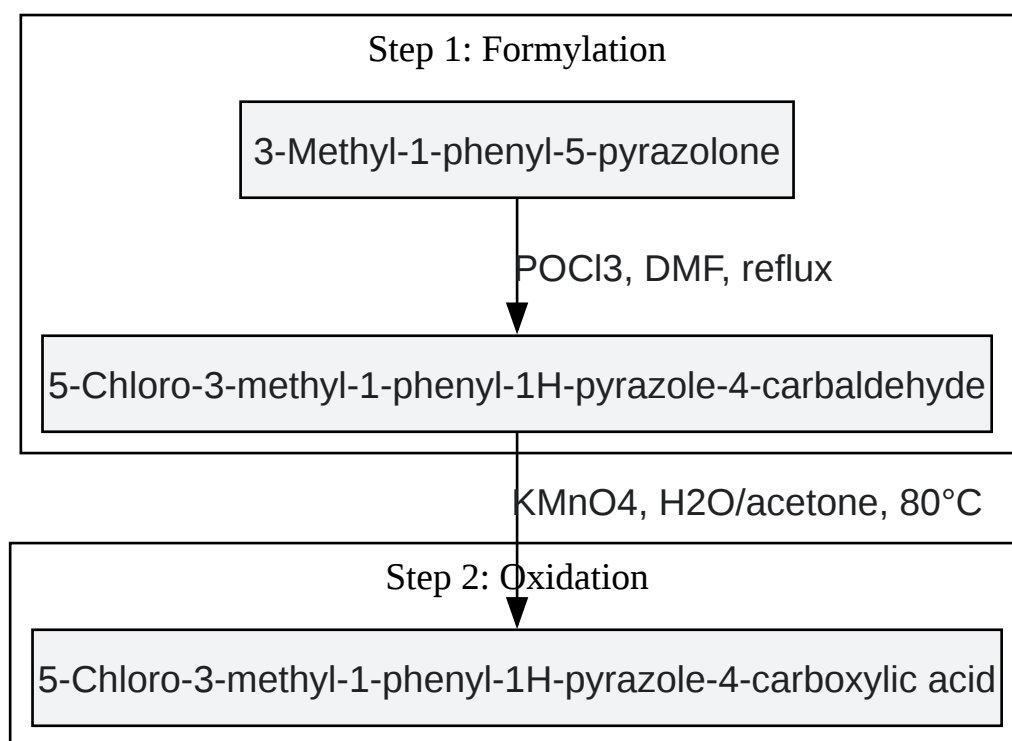
Synthesis of Pyrazole-4-carboxamide Fungicides

Pyrazole-4-carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[7] The synthesis of these compounds often starts from a pyrazolone precursor, which can be readily synthesized from phenylhydrazine.

Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

This protocol outlines the synthesis of a key carboxylic acid intermediate from 3-methyl-1-phenyl-5-pyrazolone.[8]

Workflow Diagram:



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Figure 2: Synthesis of a key pyrazole carboxylic acid intermediate.

Experimental Protocol:

Step 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[8]

- Add phosphoryl chloride (0.35 mol) dropwise to ice-cold DMF (0.16 mol).
- To this mixture, add 3-methyl-1-phenyl-5-pyrazolone (0.05 mol) and reflux for 1 hour.
- After cooling, pour the reaction mixture into ice-cold water (300 mL).
- Collect the precipitated solid by filtration, wash with water, dry, and recrystallize from ethanol.

Step 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid[8]

- To a mixture of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and potassium permanganate (18 mmol) in a water/acetone mixture (3:2, 50 mL), heat at 80 °C

for 4 hours.

- Filter the reaction mixture and acidify the filtrate to pH 2 with HCl.
- Collect the resulting white solid by filtration and dry.

Compound	Starting Material	Reagents	Reaction Time	Temperature	Yield (%)	Reference
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde	3-Methyl-1-phenyl-5-pyrazolone	POCl ₃ , DMF	1 h	Reflux	70	[8]
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid	5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde	KMnO ₄	4 h	80 °C	95	[8]

Protocol 3: Synthesis of Pyrazole-4-carboxamide Derivatives

The final step involves the amidation of the pyrazole-4-carboxylic acid.[8]

Experimental Protocol:

- To the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2.50 mmol), add thionyl chloride (10 mmol) and reflux for 2 hours to form the acid chloride.
- Evaporate the excess thionyl chloride.
- Dissolve the resulting acid chloride in THF (5 mL) and add triethylamine (2.5 mmol).
- Add a substituted amine (2.50 mmol) dropwise under an ice-water bath.

- Stir the mixture vigorously at ambient temperature for 10 hours.
- Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.

Product	Starting Material	Amine	Yield (%)	Reference
Pyrazole-4-carboxamide Derivative 8a	5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride	Substituted amine	72-87	[8]
Pyrazole-4-carboxamide Derivative 8b	5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride	Substituted amine	72-87	[8]
Pyrazole-4-carboxamide Derivative 8c	5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride	Substituted amine	72-87	[8]
Pyrazole-4-carboxamide Derivative 8d	5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride	Substituted amine	72-87	[8]

Synthesis of Fipronil Insecticide

Fipronil is a broad-spectrum phenylpyrazole insecticide. Its synthesis involves the oxidation of a trifluoromethylthio-pyrazole precursor. While the complete synthesis from 1-phenyl-1H-pyrazole is complex, the final oxidation step is critical.[9][10]

Protocol 4: Oxidation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole to Fipronil

This protocol describes the oxidation of the immediate precursor to Fipronil.^[11]

Reaction Pathway:



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Figure 3: Final oxidation step in the synthesis of Fipronil.

Experimental Protocol:

- To a stirred solution of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole (40 g) in formic acid (150 mL, 60-90%), add vanadium pentoxide (0.2 g).^[11]
- Slowly add hydrogen peroxide (12 g, 20-60%) while maintaining the temperature between 9-13 °C.
- Continue the reaction at this temperature for 5-6 hours, monitoring by HPLC.
- After completion, add anhydrous sodium sulfite (2.1 g) and continue the reaction for one hour.
- Distill the formic acid under reduced pressure at 30-50 °C.
- Add methanol (50 mL) and neutralize the remaining acid with 10% sodium hydroxide solution.
- Filter the precipitated solid, wash with water until neutral, and dry to obtain crude Fipronil.

Product	Starting Material	Oxidizing Agent	Catalyst	Yield (%)	Purity (%)	Reference
Fipronil	5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylthiopyrazole	H ₂ O ₂	V ₂ O ₅	-	93	[11]

Note: The yield for the crude product was reported as 37.5g from 40g of starting material, with a purity of 93%.

Conclusion

The 1-phenyl-1H-pyrazole moiety is a cornerstone in the synthesis of a variety of potent agrochemicals. The protocols detailed herein provide a foundation for researchers to synthesize key intermediates and final active ingredients. The Vilsmeier-Haack reaction is a powerful tool for the functionalization of the pyrazole ring, while subsequent modifications allow for the creation of diverse and effective fungicides and insecticides. These methods, when optimized, can be scaled for the efficient production of valuable crop protection agents.

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